

# alternative compounds to lithium nitrate for high-temperature energy applications

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An Objective Comparison of Alternative Compounds to **Lithium Nitrate** for High-Temperature Energy Applications

For researchers and scientists at the forefront of high-temperature energy storage, the selection of a heat transfer and storage medium is critical. **Lithium nitrate** (LiNO<sub>3</sub>) is a prominent candidate, valued for its ability to lower the melting point of salt mixtures and enhance thermal stability.[1][2] However, a range of alternative compounds, primarily molten salts and their eutectic mixtures, offer competitive performance characteristics. This guide provides a detailed comparison of these alternatives, supported by experimental data, to inform material selection for applications such as concentrated solar power (CSP) and industrial waste heat recovery.

## Comparative Performance of High-Temperature Salts

The efficacy of a molten salt in high-temperature applications is determined by its thermophysical properties. Key metrics include the operating temperature range (defined by the melting and decomposition points), thermal stability, and energy storage density (a function of heat capacity and density). The following table summarizes these properties for **lithium nitrate** and its primary alternatives.



Compoun d/Mixture	Composit ion (wt. %)	Melting Point (°C)	Decompo sition Temp. (°C)	Operating Range (°C)	Specific Heat / Latent Heat	Key Findings
Lithium Nitrate	LiNO₃	~255[3]	~600[4]	~128 - 600 (in mixtures) [2]	Energy Density: ~380 J/g[1]	Offers high energy density and can extend the working temperatur e range of salt mixtures. [1][2]
Sodium Nitrate	NaNO₃	307[5]	~380[4]	-	-	Lower decomposit ion temperatur e than LiNO <sub>3</sub> .[4]
Potassium Nitrate	KNO₃	334 - 337[3][6]	-	-	Adding nanoparticl es can increase specific heat and latent heat. [7]	A common component in binary and ternary salt mixtures.
Calcium Nitrate	Ca(NO₃)2	561[6]	~70°C higher than LiNO₃[1]		Energy Density: ~220 J/g[1]	More cost- effective than LiNO₃ with superior thermal stability but



						lower energy density.[1]
Sodium Nitrite	NaNO2	-	~320[8]	-	-	Decompos es at a significantl y lower temperatur e than LiNO3; susceptible to oxidation. [8]
Solar Salt	60% NaNO₃ / 40% KNO₃	220 - 222[5][9]	-	~290 - 565[10]	Latent Heat: 161 J/g[9]	A widely used, low- cost eutectic mixture for thermal energy storage in CSP plants.[9]
Hitec Salt	NaNO₃, NaNO₂, KNO₃	-	-	-	-	A eutectic blend used as a heat transfer and thermal energy storage medium.



Ternary Nitrate	42% Ca(NO3)2 / 43% KNO3 / 15% NaNO3	131[5][11]	>510[5]	~131 - 560[5]	-	Offers a significantl y lower melting point and a wide operating temperatur e range.[5]
Binary NaNO₃- LiNO₃	46% NaNO₃ / 54% LiNO₃	<200	-	-	Latent Heat: >220 kJ/kg	Exhibits good thermal and chemical stability with a high latent heat value.
Binary LiNO₃- NaCl	87% LiNO₃ / 13% NaCl	~220[13]	>400[13]	-	Latent Heat: >290 kJ/kg[13]	Features a high latent heat and excellent chemical stability below 400°C.[13]

## **Experimental Protocols**

The characterization of molten salts for high-temperature applications relies on standardized thermal analysis techniques.

## **Differential Scanning Calorimetry (DSC)**

This is the primary method used to determine the thermal properties of the salts, such as melting temperature and latent heat of fusion.



#### Methodology:

- A small, precisely weighed sample of the salt mixture (typically 5-10 mg) is placed in a hermetically sealed crucible (e.g., aluminum or alumina).
- An empty, sealed crucible is used as a reference.
- The sample and reference crucibles are heated in a controlled atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 10°C/min).
- The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- An endothermic peak on the resulting thermogram indicates the melting point of the material.

  The area under this peak is integrated to calculate the latent heat of fusion (kJ/kg).[13]
- The process is repeated for multiple heating and cooling cycles to assess the material's thermal stability and repeatability.

#### **Thermogravimetric Analysis (TGA)**

TGA is employed to evaluate the chemical stability of the salts at elevated temperatures and to determine their decomposition temperature.

#### Methodology:

- A sample of the salt is placed in a high-temperature crucible suspended from a microbalance within a furnace.
- The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas).
- The mass of the sample is continuously monitored as a function of temperature.
- A significant loss of mass indicates decomposition of the salt. The temperature at which this
  mass loss begins is recorded as the decomposition temperature.[13]
- This analysis helps establish the upper limit of the material's operating temperature range.
   [13]



### **Corrosion Testing**

This experiment evaluates the compatibility of the molten salt with containment materials, such as steel alloys, at operational temperatures.

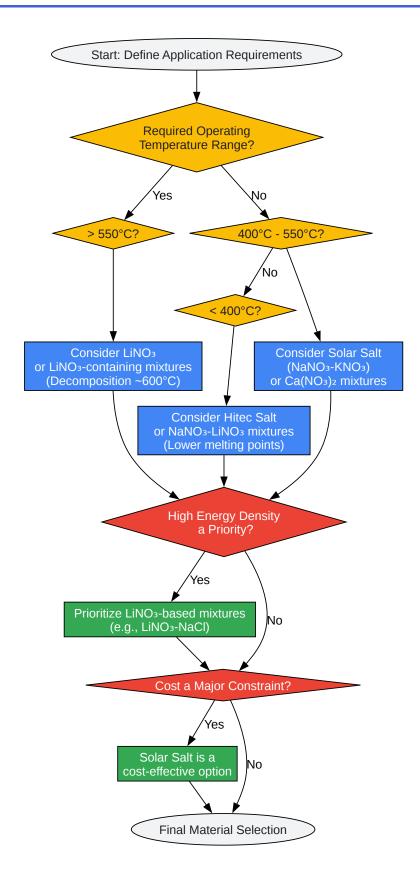
#### Methodology:

- Coupons of specific alloys (e.g., stainless steel 316, low-chromium steel T22) are cleaned, weighed, and their surface area is measured.
- The coupons are immersed in the molten salt within a high-temperature furnace.
- The test is conducted at a constant temperature (e.g., 390°C or 565°C) for an extended duration, often 1000 hours or more, in a controlled atmosphere (e.g., air).[2]
- After the immersion period, the coupons are removed, cleaned of any salt residue, and reweighed.
- The corrosion rate is calculated based on the mass loss per unit of surface area over the exposure time, typically expressed in millimeters per year.
- The salt itself is also analyzed post-test for the presence of corrosion products.

## **Visualizing Material Selection and Composition**

To aid in the decision-making process, the following diagrams illustrate the selection logic and composition of key salt mixtures.

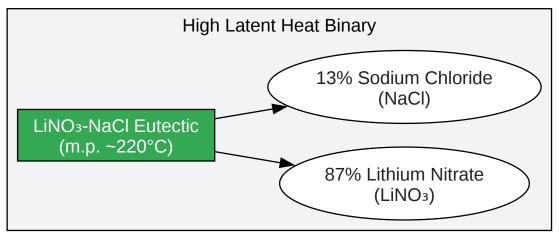


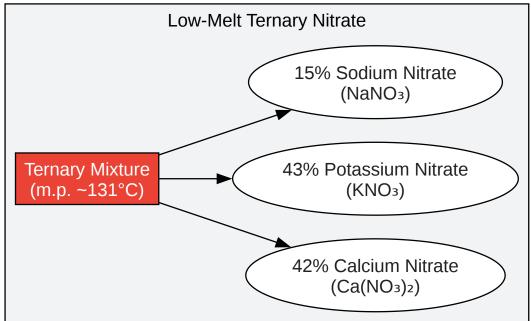


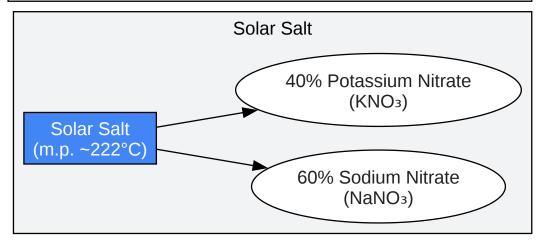
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Caption: Material selection flowchart for high-temperature salts.









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Caption: Composition of common eutectic molten salt mixtures.



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